N-(4-acetylphenyl)-2-{[6-(4-chlorobenzyl)-5-hydroxy-1,2,4-triazin-3-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[[6-[(4-chlorophenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O3S/c1-12(26)14-4-8-16(9-5-14)22-18(27)11-29-20-23-19(28)17(24-25-20)10-13-2-6-15(21)7-3-13/h2-9H,10-11H2,1H3,(H,22,27)(H,23,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLRXXXHLFJVPSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-acetylphenyl)-2-{[6-(4-chlorobenzyl)-5-hydroxy-1,2,4-triazin-3-yl]sulfanyl}acetamide is a complex organic compound with significant potential in pharmacology due to its unique structural features. This article explores its biological activity, synthesis, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C20H17ClN4O3S |
| Molecular Weight | 428.89 g/mol |
| CAS Number | 898639-09-3 |
The structure includes a triazine ring, which is known for its biological activity, and a sulfanyl group that enhances its chemical reactivity. The presence of an acetylphenyl group and a chlorobenzyl moiety contributes to its potential pharmacological properties .
Research indicates that compounds similar to this compound exhibit enzyme inhibitory activities. The biological activity is primarily linked to:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in critical biological pathways.
- Antimicrobial Activity : Preliminary studies suggest it possesses antimicrobial properties against both gram-positive and gram-negative bacteria.
Antimicrobial Properties
Several studies have reported on the antimicrobial efficacy of related compounds. For instance, derivatives with similar triazine structures have shown significant activity against various bacterial strains:
| Compound Type | Activity Level | Remarks |
|---|---|---|
| Acetamide Derivatives | Moderate Activity | Effective against gram-positive organisms |
| Triazole Derivatives | Broad Spectrum Activity | Active against multiple pathogens |
The presence of halogenated groups in the structure is believed to enhance the antimicrobial potency compared to simpler analogues.
Case Studies
- In vitro Studies : A study exploring the activity of structurally related compounds found that certain derivatives exhibited potent anti-HAdV (human adenovirus) activity with low cytotoxicity levels. For example, compound 15 showed an IC50 value of 0.27 μM against HAdV while maintaining a CC50 of 156.8 μM, indicating a favorable therapeutic index .
- Mechanistic Insights : Further mechanistic studies suggested that some derivatives target viral DNA replication processes, demonstrating potential for antiviral applications alongside their antibacterial properties .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that may include:
- Formation of the triazine ring.
- Introduction of the acetophenone moiety.
- Sulfanylation to incorporate the sulfanyl group.
Each step requires careful optimization to achieve high yields and purity levels.
Potential Applications
Given its diverse biological activities, this compound holds promise in several fields:
- Pharmaceutical Development : As a candidate for developing new antimicrobial or antiviral agents.
- Agricultural Chemistry : Potential use in crop protection due to its antifungal properties.
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-(4-acetylphenyl)-2-{[6-(4-chlorobenzyl)-5-hydroxy-1,2,4-triazin-3-yl]sulfanyl}acetamide involves multi-step processes that typically include the formation of the triazine core followed by functionalization with acetyl and chlorobenzyl groups. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and LC-MS (Liquid Chromatography-Mass Spectrometry) are employed to confirm the structure and purity of the synthesized compound .
Anticancer Properties
Research indicates that compounds similar to this compound exhibit promising anticancer activities. For instance, related triazine derivatives have shown significant growth inhibition against various cancer cell lines, including those associated with brain tumors and ovarian cancer. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways .
Enzyme Inhibition
The compound is also investigated for its potential as an enzyme inhibitor. Studies have demonstrated that triazine derivatives can inhibit key enzymes involved in metabolic pathways, such as acetylcholinesterase (AChE) and α-glucosidase. This inhibition is particularly relevant for therapeutic strategies against diseases like Alzheimer's and Type 2 Diabetes Mellitus (T2DM) .
Alzheimer’s Disease
Given its enzyme inhibitory properties, this compound may serve as a lead compound for developing treatments for Alzheimer's disease. The ability to inhibit AChE suggests that it could help increase acetylcholine levels in the brain, potentially improving cognitive function in patients suffering from this neurodegenerative disorder .
Antimicrobial Activity
Emerging studies suggest that triazine derivatives possess antimicrobial properties. Their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes could position them as candidates for developing new antibiotics or antimicrobial agents .
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of triazine derivatives similar to this compound:
Q & A
Q. Table 1: Key Reaction Conditions from Comparative Studies
| Step | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Triazine ring closure | DMF | 80 | 72 | |
| Sulfanyl coupling | THF | 60 | 68 | |
| Acetamide formation | Acetonitrile | 25 (rt) | 85 |
Basic: Which analytical techniques are most reliable for confirming the structural integrity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Confirm substituent integration (e.g., acetylphenyl protons at δ 2.5–2.7 ppm) .
- ¹³C NMR : Identify carbonyl (C=O, ~170 ppm) and triazine ring carbons (~150–160 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns (acetonitrile/water mobile phase) to verify purity (>98%) and detect by-products .
- Infrared Spectroscopy (IR) : Validate hydroxy-triazin (O-H stretch, ~3200 cm⁻¹) and sulfanyl (C-S, ~650 cm⁻¹) groups .
Basic: How can researchers screen the biological activity of this compound in preliminary studies?
Answer:
- In Vitro Assays :
- Enzyme Inhibition : Test against kinases or proteases (IC₅₀ determination) using fluorescence-based assays .
- Antimicrobial Screening : Disk diffusion assays (e.g., E. coli, S. aureus) at 10–100 µg/mL concentrations .
- Computational Docking : Use AutoDock Vina to predict binding affinity to targets like EGFR (PDB: 1M17) .
Advanced: How should researchers resolve contradictions in spectroscopic data (e.g., NMR vs. IR) for this compound?
Answer:
- Multi-Technique Validation :
- Compare NMR integration ratios with theoretical values (e.g., acetylphenyl protons: 3H expected).
- Cross-validate IR peaks with DFT-simulated spectra (e.g., Gaussian 16 at B3LYP/6-31G* level) .
- Isotopic Labeling : Synthesize deuterated analogs to clarify ambiguous proton environments .
- X-ray Crystallography : Resolve absolute configuration if crystalline forms are obtainable .
Advanced: What strategies enhance the selectivity of this compound for specific biological targets?
Answer:
- Substituent Modification :
- Introduce electron-withdrawing groups (e.g., -NO₂) to triazine rings to enhance enzyme binding .
- Replace 4-chlorobenzyl with fluorinated analogs for improved pharmacokinetics .
- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP and polar surface area .
- Prodrug Design : Mask the hydroxy group with acetyl protection to improve membrane permeability .
Advanced: How can researchers assess the compound’s stability under varying pH and light conditions?
Answer:
- Stress Testing :
- pH Stability : Incubate in buffers (pH 2–12, 37°C) for 24–72 hours; monitor degradation via HPLC .
- Photostability : Expose to UV light (λ = 254 nm) for 48 hours; quantify decomposition products using LC-MS .
- Kinetic Analysis : Calculate degradation rate constants (k) and half-life (t₁/₂) under accelerated conditions .
Q. Table 2: Stability Data from Controlled Studies
| Condition | Degradation (%) | Half-Life (h) | Reference |
|---|---|---|---|
| pH 2 (HCl) | 28 | 12 | |
| pH 7.4 (PBS) | 5 | 168 | |
| UV light (48 h) | 40 | 36 |
Advanced: What computational methods are recommended for predicting reaction pathways in derivative synthesis?
Answer:
- Reaction Mechanism Modeling :
- Machine Learning : Train models on PubChem data to predict optimal solvent/reagent combinations .
Advanced: How can researchers address low yield in large-scale synthesis of this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
